![molecular formula C21H28O4 B1197724 11-Nor-9-carboxy-thc CAS No. 64280-14-4](/img/structure/B1197724.png)
11-Nor-9-carboxy-thc
Overview
Description
11-Nor-9-carboxy-delta(9)-tetrahydrocannabinol, also known as delta(1)-tetrahydrocannabinol-7-Oic acid or THC-11-Oic acid, belongs to the class of organic compounds known as 2, 2-dimethyl-1-benzopyrans. These are organic compounds containing a 1-benzopyran moiety that carries two methyl groups at the 2-position.
Scientific Research Applications
Doping Control in Sports
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol (carboxy-THC) is a crucial metabolite for detecting cannabinoid misuse in doping controls, especially in sports governed by the World Anti-Doping Agency (WADA) regulations. The detection of carboxy-THC in urine samples is a key indicator of cannabis use in athletes. However, accurately predicting the time of cannabis use is challenging due to the variable half-life of carboxy-THC, ranging from three to four days. This poses a difficulty in distinguishing between in-competition and out-of-competition cannabis use (Mareck et al., 2009).
Forensic Applications
In forensic science, the quantification of 11-nor-9-carboxy-THC in hair is significant. A study developed a mass spectrometric method for detecting and quantifying 11-nor-9-Carboxy-THC levels in hair below 0.2 pg/mg, aiding in the analysis of this metabolite for forensic purposes (Taylor et al., 2017).
Drug Testing Methods
The advancement in analytical methods, such as gas chromatography tandem mass spectrometry (GC/MS-MS), has enabled the detection of carboxy-THC in biological samples at very low levels (picograms/millilitre), with high specificity. This has made these analytical procedures suitable for confirmatory analysis in drug testing for cannabis use (Chiarotti & Costamagna, 2000).
Urinary Excretion Patterns
Studies have focused on the elimination and excretion patterns of carboxy-THC in urine. For instance, a study on chronic cannabis users during voluntary abstinence revealed rapid decline in urinary carboxy-THC concentrations. This data helps in understanding the elimination patterns of carboxy-THC and its implications in various contexts, including occupational health and safety (Lewis et al., 2015).
Environmental Monitoring
11-Nor-9-carboxy-Δ(9)-tetrahydrocannabinol (THC-COOH) is often used as a biomarker for investigating cannabis consumption through wastewater analysis. Research has explored the removal efficiency of THC-COOH in wastewater treatment plants and the formation of potential transformation products in the environment (Boix et al., 2014).
properties
IUPAC Name |
1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074788 | |
Record name | 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nor-9-carboxy-thc | |
CAS RN |
64280-14-4 | |
Record name | 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064280144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Dibenzo[b,d]pyran-9-carboxylic acid,6a,7,8,10a-tetrahydro-1-hydroxy-6,6-dimethyl-3-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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